molecular formula C16H21N3O2 B2828747 2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1424235-59-5

2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2828747
CAS No.: 1424235-59-5
M. Wt: 287.363
InChI Key: NVTHYNUTAACRRT-UHFFFAOYSA-N
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Description

2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions:

Industrial Production Methods

Industrial production of cyanoacetamides often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the oxolan-2-yl group enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-13-5-3-6-14(9-13)19(12-17)11-16(20)18-10-15-7-4-8-21-15/h3,5-6,9,15H,2,4,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHYNUTAACRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NCC2CCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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